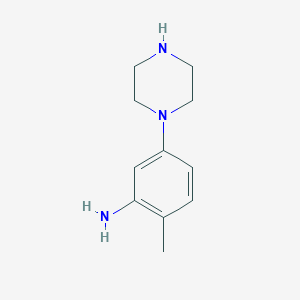
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common approach is the bromination of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols.
科学的研究の応用
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(2,6-difluorophenyl)ethanone: Similar structure but lacks the amino group, affecting its biological activity.
This comprehensive overview highlights the significance of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one in scientific research and its potential for future applications
特性
分子式 |
C10H10BrF2NO |
|---|---|
分子量 |
278.09 g/mol |
IUPAC名 |
1-[2-amino-6-(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(11)9(15)8-6(10(12)13)3-2-4-7(8)14/h2-5,10H,14H2,1H3 |
InChIキー |
RVOMOUKTGNMIRY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=CC=C1N)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)





silane](/img/structure/B14068866.png)


![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)




